molecular formula C11H11N5 B1437699 4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine CAS No. 56984-55-5

4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine

Cat. No.: B1437699
CAS No.: 56984-55-5
M. Wt: 213.24 g/mol
InChI Key: YSESFSCQQXVDLF-UHFFFAOYSA-N
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Description

4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine is a heterocyclic compound with a unique bicyclic structure. This compound belongs to the class of pyrazolo[3,4-c]pyrazoles, which are known for their potential pharmacological activities. The structure of this compound includes a fused bicyclic system with nitrogen atoms, making it an interesting subject for chemical and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine typically involves hydrazine condensations and C–N Ullmann-type cross-coupling reactions. These reactions are often performed under microwave activation to enhance the reaction rate and yield . Additionally, chemoselective bromination followed by Suzuki–Miyaura cross-coupling reactions can be employed to synthesize a variety of modulated heterobicycles .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, palladium catalysts for Suzuki–Miyaura cross-coupling, and hydrazine for condensation reactions. Reaction conditions often involve elevated temperatures and the use of microwave activation to increase reaction efficiency .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination followed by Suzuki–Miyaura cross-coupling can yield various substituted heterobicycles with different functional groups .

Scientific Research Applications

4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-methyl-6-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-7-9-10(12)13-14-11(9)16(15-7)8-5-3-2-4-6-8/h2-6H,1H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSESFSCQQXVDLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NNC(=C12)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588018
Record name 4-Methyl-6-phenyl-5,6-dihydropyrazolo[3,4-c]pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56984-55-5
Record name 4-Methyl-6-phenyl-5,6-dihydropyrazolo[3,4-c]pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine
Reactant of Route 2
4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine
Reactant of Route 3
4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine
Reactant of Route 4
4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine
Reactant of Route 5
4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine
Reactant of Route 6
4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine

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